10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile
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Overview
Description
The compound 10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile is a complex organic molecule featuring multiple functional groups, including triazole, aminohexyl, and trithiatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The reaction conditions typically require the use of solvents like dichloromethane and catalysts such as copper sulfate and sodium ascorbate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and the development of more efficient catalysts for the cyclization steps .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the trithiatricyclo structure can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various non-covalent interactions, making it useful in the design of new materials .
Biology
In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its triazole ring can form hydrogen bonds with amino acid residues, making it a valuable tool for biochemical research .
Medicine
The triazole ring is known to exhibit anticancer activity, and the presence of the aminohexyl group can enhance its bioavailability .
Industry
In industry, this compound can be used as a catalyst for various chemical reactions. Its unique structure allows it to stabilize transition states, making it an effective catalyst for reactions such as polymerization and oxidation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity . The aminohexyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets . The trithiatricyclo structure can stabilize transition states, making it an effective catalyst for various reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar hydrogen bonding capabilities.
1,2,4-Triazole: Another triazole compound with a different arrangement of nitrogen atoms.
Bis(6-aminohexyl)amine: A compound with a similar aminohexyl group but lacking the triazole and trithiatricyclo structures.
Uniqueness
The uniqueness of 10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
Molecular Formula |
C31H31N5O3S6 |
---|---|
Molecular Weight |
714.0 g/mol |
IUPAC Name |
10-[10-[[1-(6-aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile |
InChI |
InChI=1S/C31H31N5O3S6/c1-15-21(14-39-13-19-12-36(35-34-19)10-8-6-5-7-9-32)41-26-22(15)42-24-17(3)23(43-27(24)26)25-18(4)31-29(44-25)28-30(45(31,37)38)16(2)20(11-33)40-28/h12H,5-10,13-14,32H2,1-4H3 |
InChI Key |
HKGJIANAJNXAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCN |
Origin of Product |
United States |
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